2-Chloro-1,1,1,4-tetrafluoro-2-butene
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Overview
Description
2-Chloro-1,1,1,4-tetrafluoro-2-butene is an organic compound with the molecular formula C4H3ClF4 It is a halogenated alkene, characterized by the presence of chlorine and fluorine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,1,4-tetrafluoro-2-butene typically involves the halogenation of butene derivatives. One common method is the reaction of 1,1,1,4-tetrafluorobut-2-ene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,1,4-tetrafluoro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with various reagents, such as hydrogen halides and halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide. The reactions are typically carried out in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and iodine are used. The reactions are conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated derivatives and other substituted compounds.
Addition Reactions: Products include halogenated alkanes and alkenes.
Oxidation and Reduction Reactions: Products include various oxidized and reduced forms of the original compound.
Scientific Research Applications
2-Chloro-1,1,1,4-tetrafluoro-2-butene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,1,4-tetrafluoro-2-butene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The specific pathways and molecular targets involved depend on the context of its use and the conditions under which it is applied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,1,2-tetrafluoroethane: Another halogenated compound with similar chemical properties but a different molecular structure.
2-Chloro-1,1,1,4,4,4-hexafluorobutene: A compound with additional fluorine atoms, leading to different reactivity and applications.
Uniqueness
2-Chloro-1,1,1,4-tetrafluoro-2-butene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties
Properties
Molecular Formula |
C4H3ClF4 |
---|---|
Molecular Weight |
162.51 g/mol |
IUPAC Name |
(Z)-2-chloro-1,1,1,4-tetrafluorobut-2-ene |
InChI |
InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2/b3-1- |
InChI Key |
USNKISPGPVQSDY-IWQZZHSRSA-N |
Isomeric SMILES |
C(/C=C(/C(F)(F)F)\Cl)F |
Canonical SMILES |
C(C=C(C(F)(F)F)Cl)F |
Origin of Product |
United States |
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